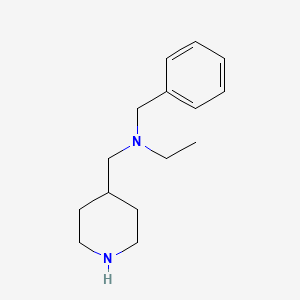

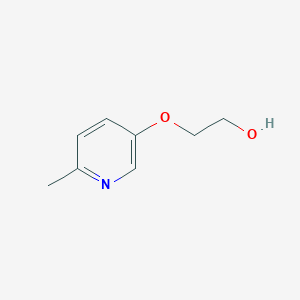

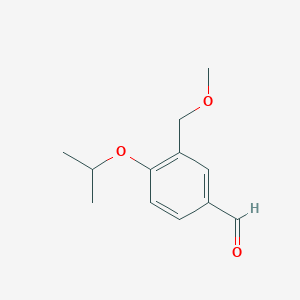

![molecular formula C17H13FN2O2S B1322245 {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid CAS No. 931357-85-6](/img/structure/B1322245.png)

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is a chemical compound used in scientific research. It has a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular structure of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” is represented by the formula C17H13FN2O2S . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid” include a molecular weight of 328.36 and a molecular formula of C17H13FN2O2S . It should be stored at room temperature .Scientific Research Applications

Chemical Rearrangements and Synthesis Methods

Research shows that quinoxalin-2(1H)-one, related to {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, undergoes chemical transformations in the presence of ethyl acetoacetate, leading to new compounds like benzimidazoles and pyrroles. This demonstrates the compound's utility in creating a variety of chemical structures (Mamedov et al., 2011).

Another study explores quinoxalin-2(1H)-ones in oxidative dehydrobromination reactions, showing their potential in synthesizing quinoxalyl aryl ketones, which are valuable in various chemical processes (Gorbunova & Mamedov, 2006).

The synthesis of quinoxaline derivatives, including {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, is significant for producing aldose reductase inhibitors. These inhibitors are effective in treating diabetes and its complications, showcasing the compound's relevance in medicinal chemistry (Yang et al., 2012).

Applications in Biochemistry and Molecular Biology

In biochemistry, derivatives of quinoxalines, like {[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid, are employed as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, demonstrating their potential as antiviral agents (Kessl et al., 2012).

Another study highlights the use of quinoxaline derivatives in promoting rhizogenesis in plants. This application is crucial in plant biotechnology and agriculture, indicating a broad scope of use for these compounds (Zavhorodnii et al., 2022).

Material Science and Sensor Development

- Quinoxaline-based compounds are also instrumental in developing fluorescence sensors for acids and metal ions. This application in material science indicates their importance in analytical chemistry and environmental monitoring (Maiti et al., 2009).

properties

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c18-12-6-2-1-5-11(12)9-15-17(23-10-16(21)22)20-14-8-4-3-7-13(14)19-15/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNOFYLEZDIRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2SCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327360 |

Source

|

| Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid | |

CAS RN |

931357-85-6 |

Source

|

| Record name | 2-[3-[(2-fluorophenyl)methyl]quinoxalin-2-yl]sulfanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

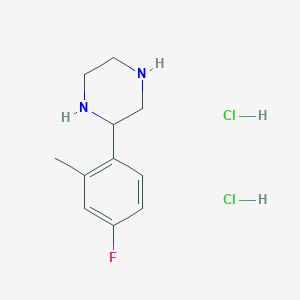

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

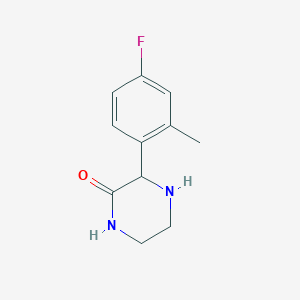

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

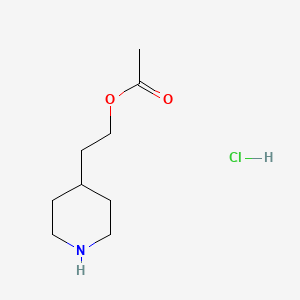

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)